5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone
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Overview
Description
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a hydroxymethyl group, a nitrophenyl group, and an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone typically involves the reaction of 3-nitrobenzaldehyde with an appropriate amine and a carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone.
Reduction: Formation of 5-(Hydroxymethyl)-3-(3-aminophenyl)-2-oxazolidinone.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity.
Uniqueness
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone is unique due to its specific structural features, such as the hydroxymethyl and nitrophenyl groups. These groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other oxazolidinones.
Properties
CAS No. |
64589-67-9 |
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Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3-(3-nitrophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10N2O5/c13-6-9-5-11(10(14)17-9)7-2-1-3-8(4-7)12(15)16/h1-4,9,13H,5-6H2 |
InChI Key |
GBBIODRPZQHADX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
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